molecular formula C7H15ClN2O2 B12988804 4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride

4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B12988804
M. Wt: 194.66 g/mol
InChI Key: TYYZPUFKFIIDFM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride is a high-purity chemical compound supplied for research applications. This molecule features both a basic aminomethyl group and a carboxylic acid functional group on the piperidine ring, making it a valuable and versatile scaffold in synthetic and medicinal chemistry. Its primary application is as a key building block for the synthesis of more complex molecules, particularly in pharmaceutical research and drug discovery efforts. The compound is offered with a documented purity and is characterized by its solid physical form. Researchers utilize this bifunctional piperidine derivative in the exploration of new therapeutic agents. Its structural features allow it to be readily incorporated into molecular frameworks to modulate physicochemical properties and biological activity. As with all products of this nature, this compound is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are recommended to maintain the stability and integrity of the product.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

4-(aminomethyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-5-7(6(10)11)1-3-9-4-2-7;/h9H,1-5,8H2,(H,10,11);1H

InChI Key

TYYZPUFKFIIDFM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Strecker Synthesis of Aminonitrile Intermediate

  • Starting Material: 1-substituted-4-piperidone (e.g., 1-p-toluenesulfonyl-4-piperidone or N-benzylpiperidone).
  • Reagents: Potassium cyanide (KCN) and ammonium chloride (NH4Cl) in aqueous methanol.
  • Conditions: Rapid mixing of KCN and NH4Cl solution with the piperidone in methanol-water mixture, sealed reaction vessel, heated at 40-60 °C for 5-6 hours.
  • Outcome: Formation of the aminonitrile intermediate, which crystallizes upon cooling.

Example Data:

Parameter Value
Piperidone amount 10 mmol
Solvent Methanol (13.3 mL) + Water (6.7 mL)
Temperature 50 °C for 5 h, then 5 °C for 48 h
Yield of aminonitrile ~2.33 g, melting point 137-139 °C

This step is critical for introducing the aminomethyl group at the 4-position of the piperidine ring.

Hydrolysis of Aminonitrile to Amino Acid

  • Reagents: Large excess of constant-boiling hydrochloric acid (HCl).
  • Conditions: Reflux for 8 hours or longer until a clear solution is obtained.
  • Purification: The amino acid is separated using ion-exchange resin (e.g., IR-120 H resin) and eluted with dilute ammonia solution.
  • Isolation: Evaporation of eluate and recrystallization from aqueous ethanol yields the amino acid.

Yield and Properties:

Parameter Value
Hydrolysis time 8 h reflux
Amino acid yield 42-54% (theoretical)
Melting point 285-295 °C (decomposition above 305 °C)

This hydrolysis converts the nitrile group to the carboxylic acid, completing the amino acid structure.

Formation of Hydrochloride Salt

  • Reagents: Concentrated hydrochloric acid.
  • Conditions: Dissolution of the amino acid in concentrated HCl, heating to boiling, reflux for 10-20 hours.
  • Crystallization: Cooling to 0-30 °C and standing for 24-54 hours to allow crystallization.
  • Isolation: Filtration, washing with water, and drying to obtain the hydrochloride salt.

Process Optimization:

  • Molar ratio of amino acid to HCl: 1:20 to 1:35.
  • Reaction temperature: 20-35 °C initially, then reflux.
  • Crystallization temperature: 0-5 °C for 48 hours.

Yield:

Step Yield (%)
Hydrochloride salt formation ~95.3% (isolated yield)
Overall three-step recovery ~77.5%

This step ensures the product is isolated as a stable hydrochloride salt, improving purity and handling.

Alternative Synthetic Routes and Variations

  • Use of Different Piperidone Derivatives: Variations include N-benzyl, N-methyl, or N-phenethyl piperidones, which may require neutralization before cyanide addition.
  • Catalysts and Bases: Alkaline catalysts such as sodium hydroxide, potassium hydroxide, or sodium carbonate are used to facilitate the Strecker reaction.
  • Solvent Systems: Methanol-water mixtures are common; some methods avoid organic solvents like dichloromethane to reduce environmental impact.
  • Purification Techniques: Ion-exchange chromatography and recrystallization are standard for isolating pure amino acid and its hydrochloride salt.

Summary Table of Preparation Steps

Step Reagents/Conditions Key Parameters Yield (%) Notes
1. Strecker synthesis 4-piperidone + KCN + NH4Cl in MeOH/H2O 40-60 °C, 5-6 h, sealed vessel ~90-95 Aminonitrile intermediate formation
2. Hydrolysis Reflux in excess HCl 8 h reflux 42-54 Conversion to amino acid
3. Hydrochloride salt formation Concentrated HCl, reflux 10-20 h, crystallization at 0-5 °C Molar ratio 1:20-35 HCl, 24-54 h crystallization ~95 Isolation of hydrochloride salt

Research Findings and Notes

  • The Strecker synthesis is efficient for introducing the aminomethyl group on the piperidine ring.
  • Hydrolysis under strongly acidic conditions is necessary to convert nitrile to carboxylic acid fully.
  • The hydrochloride salt form improves product stability and crystallinity.
  • Avoidance of hazardous organic solvents in some patented methods reduces environmental impact and cost.
  • Ion-exchange resin purification ensures high purity of the amino acid.
  • Yields vary depending on substituents on the piperidone and reaction conditions but generally range from 40% to over 90% for individual steps.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that derivatives of piperidine, including 4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride, exhibit potent anticancer properties. For instance, studies have shown that certain piperidine derivatives can selectively inhibit protein kinase B (PKB), which plays a crucial role in cancer cell survival and proliferation. One study highlighted a compound structurally related to 4-(Aminomethyl)piperidine-4-carboxylic acid that demonstrated significant inhibition of tumor growth in human xenograft models .

Case Study: PKB Inhibition

  • Compound : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
  • Findings : This compound showed up to 150-fold selectivity for PKB over PKA and inhibited the growth of human tumor xenografts at tolerable doses .

1.2 Neurological Applications

The compound is also being investigated for its potential use in treating neurological disorders. Piperidine derivatives have been implicated in the modulation of neurotransmitter systems, which can be beneficial for conditions such as Alzheimer's disease and schizophrenia. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Case Study: Alzheimer’s Disease

  • Mechanism : Piperidine derivatives are involved in acetylcholinesterase inhibition, thereby increasing acetylcholine levels in the brain, which is vital for cognitive function .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that can be optimized for better yields and purity. Recent advancements have focused on using various coupling reactions to enhance the efficiency of synthesizing this compound.

Synthesis Method Description Yield (%)
Palladium-Catalyzed HydrogenationEffective for synthesizing piperidine derivatives under mild conditionsUp to 90%
One-Pot Sequential ReactionsCombines multiple steps into one process for efficiencyVaries by substrate

Toxicological Studies

While exploring the therapeutic potential, it is essential also to consider the safety profile of this compound. Toxicological assessments indicate that while the compound has beneficial effects, it may cause skin and eye irritation upon exposure .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Piperidine-4-carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Properties/Applications
This compound (hypothetical) C7H15ClN2O2 194.66 4-aminomethyl, 4-carboxylic acid Not available Potential pharmaceutical intermediate
4-Fluoro-4-piperidinecarboxylic acid hydrochloride C6H11ClFNO2 193.60 4-Fluoro, 4-carboxylic acid 1186663-32-0 High purity (95%); research use
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride C13H17BrClNO2 362.64 N-(4-bromobenzyl), 4-carboxylic acid 733797-83-6 Supplier data; structural analog
4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride C7H12ClF2NO2 215.60 4-difluoromethyl, 4-carboxylic acid 2243511-95-5 Versatile scaffold; ≥95% purity
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride C10H18ClNO2 219.71 N-cyclopropylmethyl, 4-carboxylic acid 1158595-41-5 Lab use; molecular weight 219.71

Substituent Effects on Physicochemical Properties

  • Lipophilic Groups (e.g., Difluoromethyl): The difluoromethyl group in 4-(difluoromethyl)piperidine-4-carboxylic acid hydrochloride increases lipophilicity, which may improve membrane permeability compared to the hydrophilic aminomethyl group in the target compound .
  • Aromatic Substitutions (e.g., Bromobenzyl): The bromobenzyl group in 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride introduces aromaticity, enabling π-π stacking interactions in receptor binding, a feature absent in the aminomethyl-substituted target compound .

Biological Activity

4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride, often referred to as a piperidine derivative, has garnered attention in various fields of biomedical research due to its significant biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its applications in drug development and therapeutic interventions.

  • Molecular Formula : C₆H₁₄ClN₃O₂
  • Molecular Weight : 179.65 g/mol
  • Solubility : Soluble in water and organic solvents

The compound primarily acts through the following mechanisms:

  • Enzyme Inhibition : It is known to inhibit specific enzymes involved in critical biochemical pathways, including those related to cancer progression and neurological disorders. For instance, it has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is significant for neuronal signaling .
  • Blood-Brain Barrier Penetration : The structure of 4-(aminomethyl)piperidine allows it to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders .
  • Modulation of Signaling Pathways : The compound influences key signaling pathways such as mTOR and PI3K/AKT, which are vital for cell growth and metabolism. This modulation can impact tumor growth and neuronal activity .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity by inhibiting tumor cell proliferation. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid carcinoma)15Induction of apoptosis
HT29 (colon carcinoma)12Cell cycle arrest
MCF-7 (breast cancer)10Inhibition of mTOR pathway

Neurological Effects

The compound's ability to inhibit PDE10A suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease. Studies indicate that modulation of this enzyme can improve cognitive function and reduce symptoms associated with these conditions.

Case Studies

  • Case Study on Cancer Therapy : A study conducted on human tumor xenografts in nude mice revealed that administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a novel therapeutic agent in oncology .
  • Neuropharmacological Study : Another investigation focused on the effects of the compound on cognitive function in animal models of neurodegenerative diseases. Results indicated improved memory retention and learning capabilities, attributed to its action on PDE10A .

Research Findings

The structure-activity relationship (SAR) studies have provided insights into how modifications to the piperidine ring can enhance biological activity. For example, substituents at specific positions on the piperidine ring have been correlated with increased potency against targeted enzymes.

Table 2: Structure-Activity Relationship Findings

ModificationBiological ActivityObservations
Methyl group at N-1Increased potencyEnhanced enzyme inhibition
Hydroxyl group at C-4Decreased solubilityReduced bioavailability
Fluorine substitutionImproved CNS penetrationIncreased blood-brain barrier permeability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(aminomethyl)piperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, including Mannich reactions or reductive amination, as observed in structurally similar piperidine derivatives (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) . Key parameters include:

  • Temperature control : Reactions often proceed at 50–80°C to minimize side products.
  • Catalysts : Use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) improves carboxyl group activation .
  • Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) or recrystallization in ethanol/water mixtures yields >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical workflows include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (0.1% TFA) gradients for separation of impurities .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 209.1 for the free base) .
  • NMR : 1H^1H NMR in D2 _2O resolves characteristic peaks: δ 3.2–3.5 ppm (piperidine CH2 _2), δ 2.8 ppm (aminomethyl NH2 _2) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate:

  • Temperature : Store at –20°C in airtight containers; degradation accelerates above 25°C, with ~5% loss in 6 months at 4°C .
  • pH Sensitivity : Stable in acidic buffers (pH 3–5); avoid alkaline conditions (pH >8) to prevent dehydrohalogenation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., N-oxides or dehalogenated derivatives) that may interfere with assays .
  • Assay specificity : Validate receptor-binding studies with competitive antagonists (e.g., meperidine derivatives) to confirm target engagement .
  • Batch variability : Implement QC protocols (e.g., elemental analysis for Cl^- content) to ensure consistency .

Q. What advanced strategies are used to study the compound’s role in enzyme inhibition or receptor modulation?

  • Methodological Answer : Mechanistic approaches include:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., Factor XIIa) to measure binding kinetics (kon_{on}/koff_{off}) .
  • Molecular Dynamics Simulations : Model interactions with active sites (e.g., piperidine ring stacking with aromatic residues in GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .

Q. How can impurities in this compound be characterized and mitigated during synthesis?

  • Methodological Answer : Critical impurities include:

  • Hydrolysis products : 4-Piperidinecarboxylic acid (detected via TLC, Rf_f 0.3 in ethyl acetate) .
  • Residual solvents : GC-MS headspace analysis for methanol/ethyl acetate limits (<500 ppm per ICH Q3C) .
  • Mitigation : Optimize reaction stoichiometry (amine:carboxylic acid ≥1.2:1) and use scavengers (e.g., polymer-bound sulfonic acid) .

Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., piperidine-4-carboxylic acid hydrochloride)?

  • Methodological Answer : Comparative studies show:

  • Basicity : The aminomethyl group increases pKa _a by ~1.5 units compared to unsubstituted piperidine derivatives, altering solubility in polar solvents .
  • Chelation potential : The aminomethyl moiety enables coordination with transition metals (e.g., Cu2+^{2+}), useful in catalysis studies .
  • Biological uptake : Enhanced cell permeability due to the protonatable amine, validated via Caco-2 monolayer assays .

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